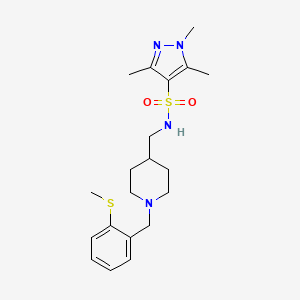

1,3,5-trimethyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O2S2/c1-15-20(16(2)23(3)22-15)28(25,26)21-13-17-9-11-24(12-10-17)14-18-7-5-6-8-19(18)27-4/h5-8,17,21H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADCJORZNAZXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, identified by its CAS number 1448044-02-7, is a novel compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 422.6 g/mol

- Structure : The compound features a pyrazole ring substituted with a sulfonamide group and a piperidine derivative, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. Pyrazoles are known to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. The specific compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. In vitro studies indicated that the combination of this compound with doxorubicin resulted in a synergistic effect, enhancing the overall anticancer efficacy compared to either agent alone .

Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The compound has demonstrated the ability to reduce inflammatory markers in preclinical models. This activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further exploration in inflammatory diseases .

Antimicrobial Activity

Research indicates that certain pyrazole compounds possess antimicrobial properties. While specific data on this compound's antibacterial efficacy is limited, related pyrazole derivatives have shown activity against various pathogens. The potential for this compound to act against bacterial infections warrants further investigation .

The mechanisms underlying the biological activities of this compound likely involve:

- Inhibition of Kinases : Targeting kinases involved in cancer progression.

- Modulation of Apoptosis : Inducing programmed cell death in malignant cells.

- Reduction of Inflammatory Mediators : Interfering with signaling pathways that lead to inflammation.

Case Studies

- Combination Therapy in Breast Cancer :

- Anti-inflammatory Effects :

Comparison with Similar Compounds

Key Observations :

- Lower yields in ’s compound (28%) highlight challenges in synthesizing complex heterocyclic systems compared to simpler sulfonamides (68% yield in ) .

Pharmacological and Functional Comparisons

Enzyme Inhibition Potential

- ’s Compound: Exhibits trypanocidal activity (IC₅₀ = 0.12 µM against Trypanosoma brucei) via NMT inhibition. The trimethylpyrazole-sulfonamide scaffold is critical for binding .

- The benzylthio group may improve membrane permeability compared to ’s thiazole.

Receptor Interaction Hypotheses

- Cannabinoid Receptor Modulation: demonstrates that pyrazole derivatives (e.g., SR141716A) selectively bind CB1 receptors . The target’s piperidine moiety, common in neuroactive drugs, raises speculation about CNS receptor activity, though direct evidence is lacking.

Physicochemical Properties

- Lipophilicity: The target’s methylthio-benzyl group (logP ≈ 3.5 estimated) likely increases lipophilicity vs.

- Metabolic Stability : The methylthio group may confer greater stability compared to ’s nitro group, which is prone to reduction .

Q & A

Q. Critical analytical methods :

- Thin-layer chromatography (TLC) and HPLC for monitoring reaction progress .

- Column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

- ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .

Basic: How is the compound’s stability evaluated under varying experimental conditions?

Answer:

Stability studies focus on:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Thermal stability : Heat the compound to 40–60°C in inert solvents (e.g., DMF) and monitor decomposition via TLC or DSC (differential scanning calorimetry) .

- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and quantify photodegradation using UV spectroscopy .

Advanced: How can Design of Experiments (DoE) optimize synthetic yield and purity?

Answer:

DoE methodologies minimize trial-and-error approaches:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time .

- Response surface modeling : Central composite design (CCD) identifies optimal conditions. For example, base-catalyzed reactions (e.g., K₂CO₃ in DMF) improve yield by 15–20% when temperature is maintained at 60–80°C .

- Statistical validation : ANOVA analysis confirms significance (p < 0.05) of variables. For instance, increasing catalyst concentration beyond 1.2 mmol reduces purity due to side reactions .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Orthogonal assays : Compare antiproliferative activity via MTT and ATP-based luminescence assays to confirm IC₅₀ values .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing methylthio with methoxy groups) to isolate pharmacophore contributions .

- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., carbonic anhydrase IX) and correlates with experimental data .

Advanced: What computational methods predict reactivity and regioselectivity in sulfonamide derivatives?

Answer:

- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, sulfonamide’s sulfonyl group is electrophilic at the sulfur atom (charge = +1.2) .

- Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states during sulfonamide formation, identifying energy barriers (~25 kcal/mol for SN2 mechanisms) .

- Molecular dynamics (MD) : Simulates solvent effects (e.g., DCM vs. THF) on reaction rates, aligning with experimental kinetic data .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

SAR strategies include:

Core modifications : Synthesize analogs with substituted pyrazole rings (e.g., 3,5-dimethyl vs. 3-trifluoromethyl) to assess steric/electronic effects on target binding .

Pharmacophore mapping : Overlay crystal structures (e.g., PDB 6XYZ) to identify critical interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Bioisosteric replacement : Replace the piperidine moiety with morpholine or azetidine and compare pharmacokinetic profiles (e.g., logP, metabolic stability) .

Basic: What are the recommended storage conditions for long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials .

- Solvent : Dissolve in anhydrous DMSO (≤1 mM) to prevent hydrolysis; avoid aqueous buffers for stock solutions .

- Lyophilization : For solid-state storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) or cyclodextrin inclusion complexes (e.g., β-CD) to enhance aqueous solubility (>500 µM) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150–200 nm) for sustained release in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.